

A Technical Guide to 5-Bromo-3-isoxazolemethanol for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-isoxazolemethanol

Cat. No.: B15200251

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromo-3-isoxazolemethanol**, a key chemical intermediate for researchers in medicinal chemistry and drug development. This document outlines its commercial availability, its application in the synthesis of targeted therapeutics, detailed experimental protocols, and the biological pathways influenced by its derivatives.

Commercial Availability and Procurement

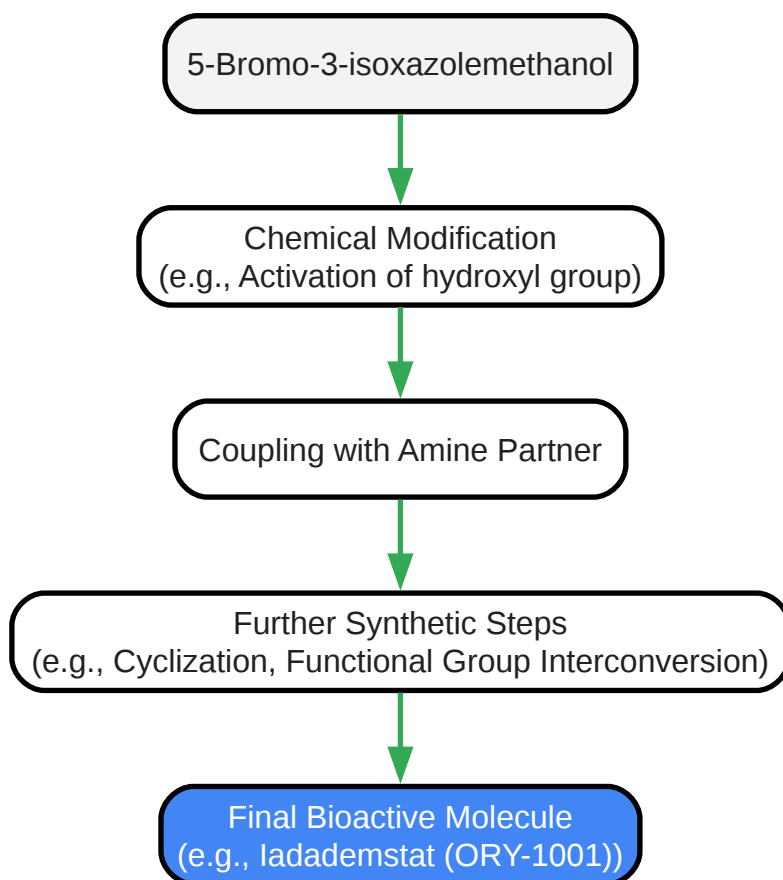
5-Bromo-3-isoxazolemethanol (CAS No. 25742-00-1) is readily available from a range of commercial suppliers catering to the research and pharmaceutical sectors. For ease of comparison, the following table summarizes key procurement data from prominent vendors. Researchers are advised to request certificates of analysis to ensure purity specifications meet their experimental needs.

Supplier	Purity	Available Quantities	Indicative Pricing
Sigma-Aldrich	98%	1g	\$44.00
Bellen Chemistry	≥95%	Inquire	Inquire
Shanghai United Scientific Co., Ltd.	98%, 99%	1g, 25kg, 200kg	Inquire
ChemicalBook	98% (from various suppliers)	Varies	~\$1.00/kg (bulk indication)
Shanghai Yanyibao Pharmaceutical Technology Co., Ltd.	Inquire	Inquire	Inquire

Application in the Synthesis of the LSD1 Inhibitor ladademstat (ORY-1001)

A significant application of **5-Bromo-3-isoxazolemethanol** is its role as a key building block in the synthesis of ladademstat (ORY-1001). ladademstat is a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers.[1][2][3] The isoxazole moiety serves as a crucial pharmacophoric element, contributing to the molecule's binding affinity and inhibitory activity.

The general workflow for the utilization of **5-Bromo-3-isoxazolemethanol** in a synthetic campaign towards a bioactive molecule like ladademstat is depicted below.



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Synthetic workflow utilizing **5-Bromo-3-isoxazolemethanol**.

Detailed Experimental Protocol: Synthesis of an Isoxazole-Containing Precursor

While the precise, proprietary synthesis route for ladademstat is not fully disclosed in the public domain, the following is a representative experimental protocol for a key transformation involving **5-Bromo-3-isoxazolemethanol**. This protocol details the coupling of the isoxazole methanol with a suitable amine, a common step in the elaboration of this intermediate.

Objective: To synthesize a key amine-linked isoxazole intermediate.

Materials:

- **5-Bromo-3-isoxazolemethanol** (1 equivalent)

- Thionyl chloride (1.2 equivalents)
- Dichloromethane (DCM), anhydrous
- N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
- A suitable primary or secondary amine (e.g., a substituted piperidine derivative) (1.1 equivalents)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Activation of the Hydroxyl Group: To a stirred solution of **5-Bromo-3-isoxazolemethanol** (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-bromo-5-(chloromethyl)isoxazole. This intermediate is often used immediately in the next step without further purification.
- Nucleophilic Substitution: Dissolve the crude 3-bromo-5-(chloromethyl)isoxazole in anhydrous DCM.
- Add the desired amine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution at 0 °C.

- Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
- Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired amine-linked isoxazole product.
- Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Context: The LSD1 Signaling Pathway in Acute Myeloid Leukemia

Derivatives of **5-Bromo-3-isoxazolemethanol**, such as ladademstat, exert their therapeutic effect by inhibiting the epigenetic regulator LSD1. In many forms of acute myeloid leukemia, LSD1 is a critical component of the CoREST transcriptional repressor complex.^[4] This complex is recruited to specific gene promoters by transcription factors like GFI1, where it removes methyl marks from histone H3 (specifically mono- and di-methylation of lysine 4, H3K4me1/2), leading to chromatin compaction and gene silencing.^{[4][5]} This silencing maintains the undifferentiated, proliferative state of the leukemic blasts.

ladademstat covalently binds to the FAD cofactor in the active site of LSD1, irreversibly inhibiting its demethylase activity.^[1] This leads to the re-expression of silenced genes that promote myeloid differentiation. The inhibition of the LSD1-CoREST complex effectively releases the differentiation block, forcing the leukemic cells to mature and undergo apoptosis.^{[2][6]}



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Mechanism of action of LSD1 inhibitors in AML.

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- To cite this document: BenchChem. [A Technical Guide to 5-Bromo-3-isoxazolemethanol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15200251#commercial-suppliers-of-5-bromo-3-isoxazolemethanol-for-research]

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